N-(2-chlorobenzyl)-2-[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetamide
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Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-2-[3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE is a heterocyclic compound that features a triazole ring, a pyridine ring, and a chlorophenyl group. Heterocyclic compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-2-[3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
N-[(2-CHLOROPHENYL)METHYL]-2-[3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-[3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with triazole and pyridine rings, such as:
- Benzimidazoles
- Indole derivatives
- Imidazole-containing compounds
Uniqueness
N-[(2-CHLOROPHENYL)METHYL]-2-[3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H14ClN5O |
---|---|
Molecular Weight |
327.77 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C16H14ClN5O/c17-12-6-2-1-5-11(12)10-19-15(23)9-14-20-16(22-21-14)13-7-3-4-8-18-13/h1-8H,9-10H2,(H,19,23)(H,20,21,22) |
InChI Key |
FFSIOWHDWDYVHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CC2=NC(=NN2)C3=CC=CC=N3)Cl |
Origin of Product |
United States |
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